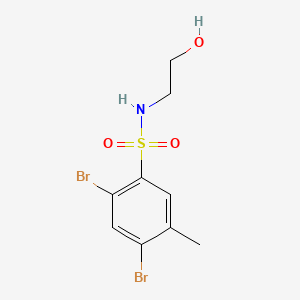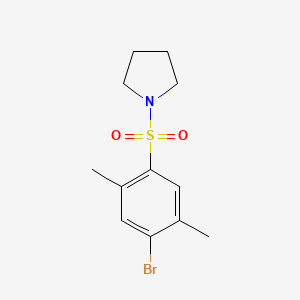
Zinc64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc64 is a stable isotope of Zinc . It is a transition metal, grouped with cadmium and mercury . It has five stable isotopes of atomic weight from the dominant zinc 64 to zinc 70 . This compound is used in the water chemistry of nuclear power plants .
Synthesis Analysis
Zinc oxide can be synthesized by acid catalyzed sol–gel process using zinc nitrate hexahydrate as precursor, aqueous isopropanol as solvent and glycerin for making polyol system . Other methods of synthesis include the mechanochemical process, controlled precipitation, sol-gel method, solvothermal and hydrothermal method, method using emulsion and microemulsion .
Molecular Structure Analysis
This compound has an atomic number of 30 and an isotopic mass of 63.929142 . The electron configuration of this compound is [Ar] 3d 10 4s 2 .
Chemical Reactions Analysis
Zinc, including this compound, reacts with air, gradually forming a dull grey zinc oxide coating . It also reacts with halogens, oxygen, chalcogens, alkalis, acids, ammonia and ammonium salts, and even with less active metals .
Physical And Chemical Properties Analysis
This compound has a melting point of 419.527°C, a boiling point of 907°C, and a density of 7.134 g/cm−3 . It is solid at 20°C . Zinc’s chemical and physical properties make it a material suitable for a diverse range of human activities .
Mecanismo De Acción
Zinc has three primary biological roles: catalytic, structural, and regulatory . It plays a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and is also required to activate antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress .
Safety and Hazards
Direcciones Futuras
Zinc, including Zinc64, is of extraordinary and diverse importance in human biology and nutrition . Future research areas include achieving a clearer understanding of the chemistry, biology and pathobiology of zinc . The development of superior electrolyte operating at either high temperature or subzero condition is crucial for practical applications of ZIBs in harsh environments .
Propiedades
Número CAS |
14378-32-6 |
|---|---|
Fórmula molecular |
C11H18N4O5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)
